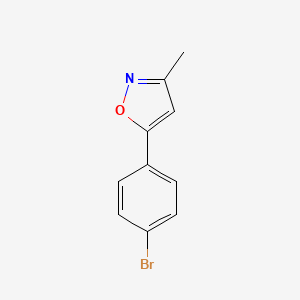

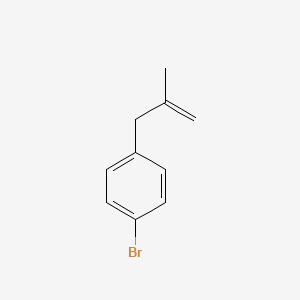

3-(4-Bromophenyl)-2-methyl-1-propene

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound "3-(4-Bromophenyl)-2-methyl-1-propene" is a brominated alkene with potential applications in various chemical syntheses. While the provided papers do not directly discuss this compound, they do provide insights into related brominated compounds and their chemical behaviors, which can be extrapolated to understand the properties and reactivity of "3-(4-Bromophenyl)-2-methyl-1-propene".

Synthesis Analysis

The synthesis of brominated aromatic compounds can be complex, involving multiple steps and various reagents. For instance, the synthesis of a brominated phosphaallene compound was achieved through the reaction of a dibromophosphaethene with t-butyllithium and chlorotrimethylsilane, leading to the formation of phosphaallene derivatives . Similarly, the synthesis of a naturally occurring dibrominated compound was performed starting from a brominated phenylmethanol, indicating that brominated aromatic compounds can serve as key intermediates in the synthesis of more complex molecules .

Molecular Structure Analysis

The molecular structure of brominated compounds can be determined using X-ray crystallography. For example, the structure of a mesogenic monomer was elucidated, revealing a noncentrosymmetric monoclinic system with nearly coplanar phenyl rings . This suggests that "3-(4-Bromophenyl)-2-methyl-1-propene" may also exhibit interesting structural features that could influence its reactivity and physical properties.

Chemical Reactions Analysis

Brominated compounds can participate in various chemical reactions due to the reactivity of the bromine atom. The synthesis of a phosphetanium bromide involved the reaction of a brominated alkene with phenylphonous dichloride, followed by reduction and quaternization . This demonstrates the potential for "3-(4-Bromophenyl)-2-methyl-1-propene" to undergo similar transformations, such as halogen exchange or addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of brominated compounds can be influenced by their molecular structure. For instance, the crystal structure of a brominated benzofuran derivative showed specific intermolecular interactions, such as hydrogen bonds and π-π interactions, which can affect the compound's solubility and stability . These findings suggest that "3-(4-Bromophenyl)-2-methyl-1-propene" may also exhibit specific physical properties based on its molecular interactions.

Aplicaciones Científicas De Investigación

1. Specific Scientific Field The research falls under the field of Biochemistry and Pharmacology .

3. Methods of Application or Experimental Procedures The study investigated the neurotoxic potentials of the newly synthesized pyrazoline derivative B4 on the AchE activity and MDA level in the brain of alevins in association with behavioral parameters, swimming potential .

4. Results or Outcomes The study is the first novel research to investigate the neurotoxic potentials of the newly synthesized pyrazoline derivative B4 . The results of this study are not explicitly mentioned in the search results.

Biological Potential of Indole Derivatives

- Specific Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : Indole derivatives, which can be synthesized using bromophenyl derivatives, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific biological activity being studied .

- Results or Outcomes : Indole derivatives have been found to have diverse biological activities and have significant potential for therapeutic applications .

Synthesis of Side-Chain Liquid Crystal Oligomers and Polymers

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : A compound similar to “3-(4-Bromophenyl)-2-methyl-1-propene”, known as “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, has been used as a molecular building block for the synthesis of side-chain liquid crystal oligomers and polymers .

- Methods of Application or Experimental Procedures : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Biological Potential of Indole Derivatives

- Specific Scientific Field : Biochemistry and Pharmacology .

- Summary of the Application : Indole derivatives, which can be synthesized using bromophenyl derivatives, have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .

- Methods of Application or Experimental Procedures : The specific methods of application or experimental procedures would depend on the specific biological activity being studied .

- Results or Outcomes : Indole derivatives have been found to have diverse biological activities and have significant potential for therapeutic applications .

Synthesis of Side-Chain Liquid Crystal Oligomers and Polymers

- Specific Scientific Field : Polymer Chemistry .

- Summary of the Application : A compound similar to “3-(4-Bromophenyl)-2-methyl-1-propene”, known as “3-(4-Bromophenyl)-5-(4-hydroxyphenyl)isoxazole”, has been used as a molecular building block for the synthesis of side-chain liquid crystal oligomers and polymers .

- Methods of Application or Experimental Procedures : The new methacrylate oligomers were synthesized by free radical polymerization of the corresponding monomers .

- Results or Outcomes : These new thermotropic liquid crystals exhibit a smectic A mesophase (SmA) above a soft crystal phase (CrE) .

Propiedades

IUPAC Name |

1-bromo-4-(2-methylprop-2-enyl)benzene |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11Br/c1-8(2)7-9-3-5-10(11)6-4-9/h3-6H,1,7H2,2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBRHBWNMEJRMAY-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=C)CC1=CC=C(C=C1)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70611203 |

Source

|

| Record name | 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(4-Bromophenyl)-2-methyl-1-propene | |

CAS RN |

83558-89-8 |

Source

|

| Record name | 1-Bromo-4-(2-methylprop-2-en-1-yl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70611203 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(3-Bromophenyl)[(tert-butoxycarbonyl)amino]acetic acid](/img/structure/B1288552.png)

![4-azido-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1288555.png)

![Benzyl N-[(dimethylcarbamoyl)(phenyl)methyl]carbamate](/img/structure/B1288581.png)